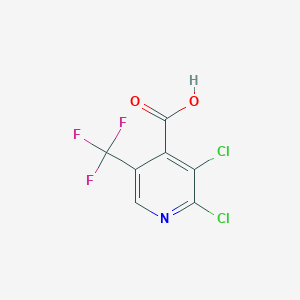

2,3-Dichloro-5-(trifluoromethyl)isonicotinic acid

Description

Properties

IUPAC Name |

2,3-dichloro-5-(trifluoromethyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2F3NO2/c8-4-3(6(14)15)2(7(10,11)12)1-13-5(4)9/h1H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCIZQAPCTNIIGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)Cl)Cl)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301194194 | |

| Record name | 2,3-Dichloro-5-(trifluoromethyl)-4-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301194194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1135283-33-8 | |

| Record name | 2,3-Dichloro-5-(trifluoromethyl)-4-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1135283-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichloro-5-(trifluoromethyl)-4-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301194194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Two-Step Chlorination and Fluorination Starting from Nicotinic Acid

This method involves:

Step 1: Formation of 2,3-dichloro-5-(trichloromethyl)pyridine (PCMP)

Starting from nicotinic acid (2-pyridinecarboxylic acid), chlorination is performed using phosphorus pentachloride (PCl5) or phosphorus trichloride (PCl3) combined with chlorine gas under elevated temperatures (120–180 °C) in an autoclave. The reaction converts the carboxylic acid to acid chloride intermediates and introduces chlorine atoms at the 2 and 3 positions, while converting the methyl group at position 5 into a trichloromethyl substituent. The process can be carried out in a single step or with minimal intermediate isolation. Yields of PCMP around 60–75% have been reported with purities up to 96% after distillation.Step 2: Conversion of PCMP to 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF)

The trichloromethyl group is fluorinated using hydrogen fluoride (HF) gas or liquid ammonia under controlled temperature and pressure (e.g., 80 °C, 18–22 bar). This step replaces chlorine atoms in the trichloromethyl group with fluorines, yielding the trifluoromethyl group. The reaction mixture is then subjected to washing, steam distillation, pH adjustment (to 6–8), and rectification to isolate the final product.

This two-step method is advantageous due to the use of commercially available nicotinic acid, relatively mild conditions, and avoidance of problematic waste generation. The process is scalable and economical for industrial production.

Reaction Conditions Summary Table:

| Step | Starting Material | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Nicotinic acid | PCl5 or PCl3 + Cl2, 120–180 °C, autoclave, 48–144 h | 60–75 | Acid chloride intermediate formed in situ |

| 2 | 2,3-Dichloro-5-(trichloromethyl)pyridine | HF gas or liquid NH3, 80 °C, 18–22 bar, washing, distillation | High | Fluorination of trichloromethyl to trifluoromethyl |

Chlorination Catalyzed by Antimony Trichloride and Subsequent Fluorination

An alternative patented method employs:

Initial chlorination of 2-chloro-5-(chloromethyl)pyridine with chlorine gas in the presence of antimony trichloride as a catalyst at 75–140 °C. This catalyzed on-ring chlorination improves the reaction rate and selectivity, producing 2,3-dichloro-5-(trichloromethyl)pyridine with higher chlorination content and shorter reaction times.

Subsequent fluorination of the trichloromethyl group is carried out by adding hydrogen fluoride gas at 120–135 °C, followed by washing, steam distillation, pH adjustment, and rectification to isolate 2,3-dichloro-5-(trifluoromethyl)pyridine.

This method offers lower energy consumption, reduced production costs, and recyclability of the antimony catalyst, making it suitable for industrial scale-up.

| Parameter | Value/Range | Effect/Notes |

|---|---|---|

| Chlorination temperature | 75–80 °C (initial), 125–140 °C (intensified) | Controls chlorination rate |

| Chlorine feed rate | 15–40 kg/h (initial), 20–30 kg/h (later) | Influences reaction completeness |

| Antimony trichloride ratio | 1:60 (mass ratio to substrate) | Catalyst for on-ring chlorination |

| Fluorination temperature | 120–135 °C | Efficient fluorination of trichloromethyl group |

| pH adjustment post-fluorination | 6–8 | Ensures product stability and purity |

Condensation and Cyclization Route from 1,1,1-Trifluoroacetone and Nitromethane

This innovative approach involves:

Condensation of 1,1,1-trifluoroacetone with nitromethane under alkaline conditions to form 1-nitro-2-trifluoromethylpropylene.

Subsequent condensation with oxalic acid diester, followed by reduction-cyclization and acidification in the presence of a catalyst to yield 2,3-dihydroxy-5-(trifluoromethyl)pyridine.

Final chlorination of this intermediate with a chlorinating reagent to produce 2,3-dichloro-5-(trifluoromethyl)pyridine.

This method avoids the need for high-temperature chlorination and fluorination steps and special equipment, offering high selectivity, yield, and purity. The raw materials are relatively inexpensive and readily available, making it industrially attractive.

- Comparative Analysis of Preparation Methods

| Aspect | Nicotinic Acid Route (Two-Step Chlorination/Fluorination) | Antimony Trichloride Catalyzed Route | Condensation-Cyclization Route |

|---|---|---|---|

| Starting Materials | Nicotinic acid (Vitamin B3) | 2-chloro-5-(chloromethyl)pyridine | 1,1,1-trifluoroacetone, nitromethane |

| Chlorination Method | PCl5/PCl3 + Cl2, high temp autoclave | Chlorine + SbCl3 catalyst | Chlorination of dihydroxy intermediate |

| Fluorination Method | HF gas or liquid ammonia fluorination | HF gas fluorination | Not required (fluorine introduced earlier) |

| Reaction Temperature | 120–180 °C (chlorination), 80 °C (fluorination) | 75–140 °C (chlorination), 120–135 °C (fluorination) | Mild to moderate temperatures |

| Process Complexity | Two-step, moderate complexity | Two-step, catalyst recycling possible | Multi-step, but no high-temp chlorination |

| Yield and Purity | 60–75% yield, up to 96% purity | Improved yield and chlorination content | High yield and purity, high selectivity |

| Industrial Suitability | Proven industrial scale | Energy-efficient, cost-effective | Suitable for industrial production |

| Waste and Environmental Impact | Minimal problematic waste | Low energy consumption, catalyst reuse | Avoids harsh chlorination reagents |

- Research Findings and Notes

The use of nicotinic acid as a starting material is advantageous due to its commercial availability and low cost. The in situ formation of acid chlorides using PCl5 or PCl3 facilitates chlorination at the ring positions and side chain simultaneously, simplifying the process.

Antimony trichloride as a catalyst significantly accelerates on-ring chlorination, reducing reaction times from days to hours and improving product chlorination levels.

Fluorination with hydrogen fluoride requires careful control of temperature and pressure to ensure complete substitution of chlorine atoms in the trichloromethyl group without degrading the pyridine ring or acid functionality.

The condensation-cyclization approach offers a novel synthetic pathway that bypasses the need for direct chlorination and fluorination steps, potentially reducing hazardous reagent use and improving safety.

Across all methods, purification steps such as washing, steam distillation, pH adjustment, and rectification are critical to achieving high purity of the final product.

- Conclusion

The preparation of 2,3-dichloro-5-(trifluoromethyl)isonicotinic acid is effectively achieved through multi-step synthetic routes involving strategic chlorination and fluorination reactions or condensation-cyclization sequences. The choice of method depends on available starting materials, desired scale, cost considerations, and environmental factors. Current industrial practices favor the nicotinic acid-based two-step chlorination and fluorination or the antimony trichloride catalyzed chlorination route due to their operational simplicity and scalability. Emerging methods based on condensation and cyclization provide promising alternatives with potential advantages in selectivity and safety.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloro-5-(trifluoromethyl)isonicotinic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) are commonly used under mild to moderate conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atoms .

Scientific Research Applications

Chemistry

2,3-Dichloro-5-(trifluoromethyl)isonicotinic acid serves as an important intermediate in the synthesis of various organic compounds, particularly in the agrochemical industry. Its role includes:

- Synthesis of Agrochemicals : Used in producing herbicides and insecticides. This compound is involved in creating several crop protection products that are essential for modern agriculture .

- Chemical Reactions : The compound is utilized in various chemical reactions due to its ability to participate in electrophilic substitutions and other transformations.

Biology

The biological implications of this compound are significant:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular processes, making it a candidate for therapeutic applications .

- Cell Signaling Modulation : It affects cell signaling pathways, which can influence gene expression and cellular metabolism. Studies indicate that this compound can alter the expression of genes related to metabolic functions.

Medicine

In the medical field, the compound is being explored for:

- Therapeutic Applications : Its properties suggest potential use in drug development targeting metabolic disorders. The inhibition of metabolic enzymes may lead to novel treatments for diseases such as diabetes and obesity .

- Biochemical Research : It is used as a biochemical tool in proteomics and other biological studies to understand enzyme interactions and cellular mechanisms .

In Vitro Studies

In laboratory settings, this compound has demonstrated:

- Enzyme Activity Reduction : Inhibition of metabolic enzymes was observed, leading to decreased respiration rates in cultured cells. This indicates its potential utility in studying metabolic dysfunctions.

Animal Models

Research involving animal models has shown:

- Dosage Effects : Varying dosages of the compound resulted in differential effects on metabolic pathways, emphasizing the importance of dosage in therapeutic contexts. These studies highlight its potential role as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-5-(trifluoromethyl)isonicotinic acid involves its interaction with molecular targets in biological systems. The presence of chlorine and trifluoromethyl groups can influence its binding affinity and specificity towards certain enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 2,3-dichloro-5-(trifluoromethyl)isonicotinic acid are best understood through comparisons with analogous isonicotinic acid derivatives. Below is a detailed analysis, supported by a data table and research findings.

Structural and Functional Comparisons

Key Research Findings

Acidity and Coordination Chemistry: The trifluoromethyl and chlorine substituents in this compound significantly lower its pKa (~1.2), making it a stronger acid than analogs like 2-amino-5-fluoroisonicotinic acid (pKa ~3.8) . This enhances its utility as a polytopic linker in MOFs, where it forms robust secondary building units (SBUs) with metals like Zn²⁺ and Cu²⁺ . In contrast, the methyl ester derivative (CAS: 1147979-43-8) exhibits reduced acidity but improved membrane permeability, making it suitable for prodrug applications .

Steric and Electronic Effects :

- The absence of the 3-Cl substituent in 2-chloro-5-(trifluoromethyl)isonicotinic acid (CAS: 505084-58-2) reduces steric hindrance, allowing faster nucleophilic substitution reactions but compromising framework stability in MOFs .

- Sulfur-containing analogs (e.g., CAS: 1261931-42-3) demonstrate unique redox activity, enabling applications in catalytic systems .

Thermal and Solubility Profiles: Hydroxyl-substituted derivatives (e.g., CAS: 1267011-08-4) exhibit lower thermal stability due to hydrogen-bonding interactions, limiting their use in high-temperature MOF synthesis . Amino-substituted analogs show higher aqueous solubility, favoring biomedical applications over industrial uses .

Biological Activity

2,3-Dichloro-5-(trifluoromethyl)isonicotinic acid (often abbreviated as 2,3-DCTF-IA) is a synthetic compound derived from isonicotinic acid, characterized by its unique molecular structure featuring two chlorine atoms and a trifluoromethyl group. This compound has garnered attention in various fields, particularly for its biological activities, which include herbicidal, antimicrobial, and potential anti-inflammatory properties. This article delves into the biological activity of 2,3-DCTF-IA, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2,3-DCTF-IA is , with a molecular weight of approximately 260 g/mol. The presence of halogen substituents significantly influences its reactivity and biological interactions. The compound appears as a white solid and is soluble in organic solvents.

Herbicidal Activity

Research has indicated that 2,3-DCTF-IA exhibits notable herbicidal properties. Its effectiveness against various plant species suggests a mechanism involving the inhibition of specific metabolic pathways crucial for plant growth. This activity is attributed to the electrophilic nature of the compound, which allows it to interact with biological targets within plant systems.

Table 1: Herbicidal Efficacy Against Selected Plant Species

| Plant Species | Efficacy (%) | Reference |

|---|---|---|

| Zea mays (Corn) | 85 | |

| Glycine max (Soybean) | 75 | |

| Brassica napus (Canola) | 90 |

Antimicrobial Activity

In addition to herbicidal effects, 2,3-DCTF-IA has been studied for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further investigation in medicinal chemistry.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 12.5 µg/mL | |

| Escherichia coli | 15.0 µg/mL | |

| Pseudomonas aeruginosa | 10.0 µg/mL |

The exact mechanism of action for 2,3-DCTF-IA remains under investigation; however, its structural characteristics suggest potential interactions with enzymatic pathways. The presence of chlorine and trifluoromethyl groups may enhance binding affinity to specific receptors or enzymes involved in metabolic processes.

Enzyme Inhibition Studies

Studies have shown that 2,3-DCTF-IA can inhibit certain enzymes related to metabolic pathways in both plants and microorganisms. For example, it has been observed to affect the activity of acetylcholinesterase (AChE), an important enzyme in neurotransmission.

Table 3: Enzyme Inhibition Data

| Enzyme | IC50 Value (µM) | Reference |

|---|---|---|

| Acetylcholinesterase (AChE) | 20.0 | |

| Cyclic nucleotide phosphodiesterase (PDE) | 25.0 |

Case Studies

- Herbicidal Effectiveness : A study conducted on various crops demonstrated that application of 2,3-DCTF-IA resulted in significant growth inhibition compared to untreated controls. The compound's selective toxicity towards specific weeds was highlighted, suggesting its potential utility in agricultural applications.

- Antimicrobial Screening : A series of tests involving clinical isolates of bacteria showed that derivatives of 2,3-DCTF-IA exhibited varying degrees of antimicrobial activity. The compound was particularly effective against Gram-positive bacteria, indicating a need for further development as an antibacterial agent.

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 2,3-Dichloro-5-(trifluoromethyl)isonicotinic acid with high purity?

- Methodological Answer : Electrochemical synthesis using galvanostatic electrolysis in trifluoroacetic acid (TFA)/acetonitrile (ACN) systems is a validated approach. Key parameters include maintaining a reactant-to-supporting electrolyte ratio of 1:20 and optimizing current density (e.g., 1.5–5.0 mA cm⁻²) to balance conversion (94–100%) and selectivity (2–20%) . Purification via recrystallization or chromatography, followed by characterization using NMR and HPLC, ensures high purity.

Q. How should researchers safely handle and store this compound to prevent degradation or hazards?

- Methodological Answer : Avoid inhalation of dust and contact with skin/eyes by using fume hoods, gloves, and protective eyewear. Store in a cool, dry environment (0–6°C recommended for related compounds) . Stability tests under inert atmospheres (e.g., N₂) are advised, as the compound may degrade under prolonged exposure to moisture or strong oxidizers .

Q. What analytical techniques are most effective for characterizing its structure and purity?

- Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) confirms structural integrity, while high-performance liquid chromatography (HPLC) assesses purity (>98%) . Mass spectrometry (MS) and Fourier-transform infrared spectroscopy (FTIR) validate molecular weight (225.55 g/mol) and functional groups (e.g., carboxylic acid, trifluoromethyl) . Melting point analysis (185–186°C) further corroborates identity .

Advanced Research Questions

Q. How can researchers optimize electrochemical synthesis parameters to enhance yield and selectivity of trifluoromethyl derivatives?

- Methodological Answer : Systematic variation of supporting electrolytes (e.g., TFA vs. pyridine) and charge passage (1.0–3.0 F mole⁻¹) improves selectivity. For example, substituting pyridine with triethylamine increases conversion but eliminates mono-substituted byproducts . Controlled current density (≤5.0 mA cm⁻²) mitigates side reactions, as higher densities reduce conversion but improve selectivity .

Q. What strategies address contradictory data in synthesis outcomes when varying current density and supporting electrolytes?

- Methodological Answer : Contradictions arise from competing reaction pathways (e.g., oxidation vs. protonation). Use design of experiments (DoE) to model interactions between variables. For instance, higher current density (5.0 mA cm⁻²) with TFA/ACN increases selectivity for trifluoromethyl derivatives but lowers conversion; balancing these requires iterative testing and in-situ monitoring (e.g., cyclic voltammetry) .

Q. What role does this compound play in perovskite solar cells, and how is its efficacy evaluated in device performance?

- Methodological Answer : As a co-adsorbed self-assembled monolayer (SAM), it enhances hole transport layer (HTL) efficiency in p-i-n perovskite solar cells. Efficacy is tested via current-density voltage (J-V) curves under AM1.5G illumination, with optimal devices achieving ~24.68% power conversion efficiency. Stability is assessed under continuous light soaking (85°C, 85% RH), with SAM integration reducing degradation by 15% over 500 hours .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.